Pratensein

Description

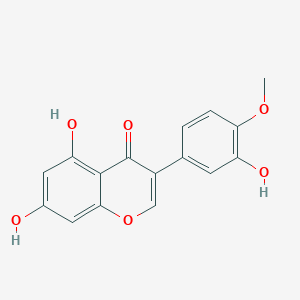

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIOBTBNRZPWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177388 | |

| Record name | Pratensein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pratensein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2284-31-3 | |

| Record name | Pratensein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pratensein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pratensein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRATENSEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CF8CJ6AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pratensein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272 - 273 °C | |

| Record name | Pratensein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pratensein: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratensein, an O-methylated isoflavone, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Primarily found in red clover (Trifolium pratense), from which it derives its name, Pratensein has demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the current scientific understanding of Pratensein's biological activities, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Core Biological Activities of Pratensein

Pratensein exerts its biological effects through the modulation of various cellular processes and signaling pathways. The primary activities investigated to date are its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Anticancer Activity

Pratensein has shown promising cytotoxic effects against several cancer cell lines, particularly in breast cancer. Studies have indicated that Pratensein can inhibit cancer cell proliferation and induce apoptosis, or programmed cell death.

Quantitative Data: Anticancer Activity

| Cell Line | Assay Type | Endpoint | Pratensein Concentration | Result | Citation |

| MCF-7 (human breast adenocarcinoma) | Cytotoxicity Assay | CC50 | 138.5 µg/mL | Inhibition of cell viability | [1] |

| MDA-MB-231 (human breast adenocarcinoma) | Cytotoxicity Assay | CC50 | 125 µg/mL | Inhibition of cell viability | [1] |

| MCF-7 (human breast adenocarcinoma) | Cytotoxicity Assay | CC50 | 8.5 µg/mL (Pratensein 7-O-glycoside) | Inhibition of cell viability | [1] |

| MDA-MB-231 (human breast adenocarcinoma) | Cytotoxicity Assay | CC50 | 23 µg/mL (Pratensein 7-O-glycoside) | Inhibition of cell viability | [1] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Pratensein (or Pratensein glycoside). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 (or IC50) value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[2][3][4]

Signaling Pathway: Apoptosis Induction by Pratensein

Pratensein has been shown to induce apoptosis in breast cancer cells by modulating the expression of key regulatory proteins. It upregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, culminating in apoptotic cell death.[1]

Apoptosis induction pathway by Pratensein.

Anti-inflammatory Activity

Pratensein exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

The inhibition of protein denaturation is a common in vitro method to assess anti-inflammatory activity.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin (or bovine serum albumin), phosphate-buffered saline (PBS, pH 6.4), and various concentrations of Pratensein.

-

Incubation: The mixtures are incubated at 37°C for 20 minutes.

-

Heat-induced Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 A known anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.[5][6]

Signaling Pathway: Inhibition of NF-κB by Pratensein

In inflammatory conditions, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is activated, leading to the expression of pro-inflammatory genes. Pratensein has been shown to inhibit the activation of the NF-κB pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory cytokines and enzymes.[7]

Inhibition of the NF-κB signaling pathway by Pratensein.

Antioxidant Activity

Pratensein, as a phenolic compound, possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity

| Assay | Extract | EC50/IC50 (µg/mL) | Citation |

| DPPH radical scavenging | T. pratense water extract | 17.47 | [7] |

| DPPH radical scavenging | T. pratense ethyl acetate extract | 17.81 | [7] |

| ABTS radical scavenging | T. pratense essential oil | 27.61 | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

-

DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared.

-

Reaction: Various concentrations of Pratensein (dissolved in a suitable solvent) are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated as: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[8][9]

Neuroprotective Effects

Pratensein has shown potential as a neuroprotective agent, with studies indicating its ability to protect neuronal cells from damage and apoptosis.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: A neuronal cell line, such as SH-SY5Y or PC12, is cultured under standard conditions.

-

Induction of Neurotoxicity: Neurotoxicity is induced using an agent like 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or by inducing oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic conditions.

-

Treatment: Cells are pre-treated with various concentrations of Pratensein for a specific duration before or during the induction of neurotoxicity.

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

-

Apoptosis Assessment: Apoptosis can be evaluated by techniques such as flow cytometry using Annexin V/Propidium Iodide staining or by measuring the activity of caspases.

-

Analysis: The protective effect of Pratensein is determined by comparing the viability and apoptosis rates of Pratensein-treated cells with those of the untreated, neurotoxin-exposed control group.[10][11]

Signaling Pathway: PI3K/Akt Modulation by Pratensein

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In the context of hepatotoxicity, Pratensein has been shown to upregulate the expression of PI3K and Akt, which in turn can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cell survival.[7]

Modulation of the PI3K/Akt signaling pathway by Pratensein.

Conclusion and Future Directions

Pratensein has demonstrated a compelling range of biological activities in preclinical studies, positioning it as a promising candidate for further investigation in drug development. Its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects are supported by evidence of its ability to modulate key signaling pathways, including those involved in apoptosis and inflammation.

Future research should focus on several key areas to fully elucidate the therapeutic potential of Pratensein. Firstly, more extensive studies are needed to determine its efficacy and safety in in vivo models for various diseases. Secondly, a more detailed understanding of its pharmacokinetic and pharmacodynamic properties is essential for its development as a drug. Furthermore, while its effects on the NF-κB and PI3K/Akt pathways are emerging, its interactions with other critical signaling networks, such as the MAPK and Wnt/β-catenin pathways, warrant further investigation. The synthesis of Pratensein analogues could also lead to the development of compounds with enhanced potency and selectivity.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. 61.8.75.226 [61.8.75.226]

- 6. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. embopress.org [embopress.org]

- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pratensein Signaling Pathways: A Technical Guide for Researchers

Abstract

Pratensein, an O-methylated isoflavone primarily found in Trifolium pratense (red clover), has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core signaling pathways modulated by Pratensein, with a focus on its neuroprotective, anti-cancer, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by Pratensein

Pratensein exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The primary mechanisms of action identified to date involve the activation of antioxidant responses, induction of apoptosis in cancer cells, and suppression of inflammatory pathways.

Neuroprotection: Nrf2-Mediated Antioxidant Response

A significant body of evidence points to Pratensein's neuroprotective effects, which are largely attributed to its ability to mitigate oxidative stress. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, such as certain phytochemicals, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those encoding for antioxidant enzymes.

Pratensein has been shown to activate this Nrf2-antioxidant signaling cascade.[1] This activation leads to the upregulation of downstream antioxidant enzymes, which in turn helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. Furthermore, by activating Nrf2, Pratensein can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing inflammatory injury and apoptosis in neuronal cells.[1]

// Nodes Pratensein [label="Pratensein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_free [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_nucleus [label="Nuclear Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytoprotection [label="Cytoprotection &\nReduced Oxidative Stress", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NLRP3_Inflammasome [label="NLRP3 Inflammasome", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Apoptosis [label="Inflammation &\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Pratensein -> Keap1_Nrf2 [label="Inhibits", style=dashed, arrowhead=tee]; Keap1_Nrf2 -> Nrf2_free [label="Releases"]; Nrf2_free -> Nrf2_nucleus [label="Translocates"]; Nrf2_nucleus -> ARE [label="Binds"]; ARE -> Antioxidant_Genes [label="Activates Transcription"]; Antioxidant_Genes -> Cytoprotection; Nrf2_nucleus -> NLRP3_Inflammasome [label="Suppresses", style=dashed, arrowhead=tee]; NLRP3_Inflammasome -> Inflammation_Apoptosis [label="Activates"]; Cytoprotection -> Inflammation_Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; } Caption: Nrf2-Mediated Antioxidant Pathway Activated by Pratensein.

Anti-Cancer Activity: Induction of Apoptosis

Pratensein has demonstrated significant anti-cancer properties, primarily by inducing apoptosis in cancer cells. This programmed cell death is orchestrated through the modulation of key regulatory proteins in the apoptotic cascade.

Studies have shown that Pratensein can increase the expression of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). The activation of caspase-3 is a critical step that ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

// Nodes Pratensein [label="Pratensein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pratensein -> p53 [label="Upregulates"]; p53 -> Bax [label="Activates"]; p53 -> Bcl2 [label="Inhibits", style=dashed, arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [label="Inhibits", style=dashed, arrowhead=tee]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } Caption: Pratensein-Induced Apoptotic Pathway.

Anti-Inflammatory Effects: Inhibition of the NF-κB Pathway

While direct quantitative data for Pratensein is still emerging, isoflavones as a class are known to exert anti-inflammatory effects, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Pratensein is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa_NFkB [label="IκBα-NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="Nuclear NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pratensein [label="Pratensein", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> IKK; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> NFkB_nucleus [label="NF-κB Translocates"]; NFkB_nucleus -> Inflammatory_Genes [label="Activates Transcription"]; Inflammatory_Genes -> Inflammation; Pratensein -> IKK [label="Inhibits", style=dashed, arrowhead=tee]; } Caption: Hypothesized Inhibition of the NF-κB Pathway by Pratensein.

Quantitative Data on Pratensein Bioactivity

The following tables summarize the available quantitative data for the bioactivity of Pratensein and closely related isoflavones.

| Table 1: Anti-Cancer Activity of Pratensein | |

| Parameter | Value |

| Cell Line | MCF7 (Human Breast Adenocarcinoma) |

| Assay | MTT Assay |

| CC50 (50% Cytotoxic Concentration) | 125 µg/mL |

| Reference | Study on the anticancer activity of Pratensein from Cuscuta kotchiana |

| Table 2: Anti-Cancer Activity of Pratensein | |

| Parameter | Value |

| Cell Line | MDA-MB231 (Human Breast Adenocarcinoma) |

| Assay | MTT Assay |

| CC50 (50% Cytotoxic Concentration) | 62.5 µg/mL |

| Reference | Study on the anticancer activity of Pratensein from Cuscuta kotchiana |

| Table 3: Anti-Inflammatory Activity of Related Isoflavones | |

| Compound | Prunetin (structurally similar to Pratensein) |

| Activity | Inhibition of LPS-induced nitric oxide production |

| System | RAW 264.7 macrophages |

| IC50 | Not explicitly stated, but significant inhibition at concentrations of 10-50 µM |

| Reference | Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway |

| Table 4: Antioxidant Activity of Related Isoflavones | |

| Compound | Biochanin A |

| Activity | Nrf2 Activation |

| System | HepG2 cells |

| EC50 | Not explicitly stated, but effective activation of Nrf2 signaling |

| Reference | Isoflavone biochanin A, a novel Nrf2-ARE activator |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Pratensein's effects on the described signaling pathways.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of Pratensein on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Treat the cells with various concentrations of Pratensein and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and MTT solution. Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength between 500-600 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50/IC50 value.

Western Blot for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., Nrf2, p53, Bax, Bcl-2, caspases, IκBα, NF-κB).

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins and their phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with Pratensein, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA

-

Cell culture medium

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 96-well black plate with a clear bottom) and treat with Pratensein, with or without an oxidative stressor (e.g., H₂O₂).

-

Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark at 37°C for 30 minutes.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the relative change in ROS levels.

Conclusion

Pratensein is a multifaceted isoflavone that modulates several critical signaling pathways, underscoring its therapeutic potential in neurodegenerative diseases, cancer, and inflammatory conditions. Its ability to activate the Nrf2 antioxidant pathway, induce apoptosis in cancer cells, and potentially inhibit the pro-inflammatory NF-κB cascade provides a solid foundation for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of Pratensein from a promising natural compound to a potential clinical therapeutic. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

The Isoflavone Pratensein: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pratensein is a methoxylated isoflavone found primarily in Red Clover (Trifolium pratense). As a phytoestrogen, it, along with other isoflavones present in red clover, is of significant interest for its potential applications in human health, including the management of menopausal symptoms and its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of Pratensein, its proposed biosynthetic pathway, and detailed methodologies for its extraction and quantification. While Pratensein is considered a minor isoflavone in Trifolium pratense, its unique structure warrants further investigation into its specific biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of Pratensein.

Natural Sources of Pratensein

Pratensein is predominantly found in the plant species Trifolium pratense, commonly known as red clover.[1][2][3] Red clover is a leguminous plant used in traditional medicine and as a source of dietary supplements.[1] While red clover is a rich source of various isoflavones, Pratensein is present in lower concentrations compared to the major isoflavones such as biochanin A, formononetin, daidzein, and genistein.[2]

Quantitative Data on Pratensein Content

Quantitative data specifically for Pratensein in different plant parts of Trifolium pratense is limited in the current scientific literature. Most studies focus on the quantification of the four major isoflavones. However, some studies have isolated and quantified Pratensein from red clover extracts, providing some insight into its concentration.

One study successfully isolated 9 mg of Pratensein from a subfraction of a red clover extract, confirming its presence for use as a standard in quantitative analyses.[4] Another investigation using a combination of countercurrent separation and quantitative ¹H NMR spectroscopy reported a concentration of 0.68% w/w of Pratensein in a specific formononetin-rich fraction of a red clover extract.[5]

For context, the concentrations of the major isoflavones in different parts of Trifolium pratense are presented in Table 1. These values highlight that isoflavone content can vary significantly depending on the plant part and cultivar.[6][7][8]

Table 1: Concentration of Major Isoflavones in Trifolium pratense

| Plant Part | Isoflavone | Concentration Range (mg/g Dry Matter) | Reference |

| Leaves | Formononetin | 5.57 - 9.05 | [8] |

| Biochanin A | 10.94 - 14.59 | [8] | |

| Daidzein | Not specified | ||

| Genistein | Not specified | ||

| Stems | Formononetin | Not specified | |

| Biochanin A | Not specified | ||

| Daidzein | 0.24 | [8] | |

| Genistein | 0.55 | [8] | |

| Flowers | Formononetin | Lower than leaves | [7] |

| Biochanin A | Lower than leaves | [7] | |

| Daidzein | Lower than leaves | [7] | |

| Genistein | Lower than leaves | [7] | |

| Whole Aerial Parts | Formononetin | 2.61 - 4.40 | [6] |

| Biochanin A | 1.79 - 3.32 | [6] | |

| Daidzein | 0.06 - 0.14 | [6] | |

| Genistein | 0.36 - 0.59 | [6] |

Biosynthesis of Pratensein

The biosynthesis of Pratensein occurs via the phenylpropanoid pathway, which is the general pathway for the synthesis of flavonoids and isoflavonoids in plants. The specific steps leading to Pratensein from the common precursor, L-phenylalanine, are believed to involve a series of enzymatic reactions including hydroxylation and O-methylation.

While the complete enzymatic pathway for Pratensein biosynthesis has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other isoflavones in legumes. The key steps likely involve the conversion of formononetin or biochanin A through the action of specific hydroxylases and O-methyltransferases.

Key Enzymes in the Proposed Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

IFS: Isoflavone synthase

-

HID: 2-hydroxyisoflavanone dehydratase

-

HI4'OMT: 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase

-

Hydroxylase: A putative hydroxylase that adds a hydroxyl group to the isoflavone ring.

-

O-Methyltransferase (OMT): A putative O-methyltransferase that adds a methyl group to a hydroxyl group on the isoflavone ring.

Experimental Protocols

Extraction of Pratensein from Trifolium pratense

The following protocol is a general method for the extraction of isoflavones, including Pratensein, from dried plant material. This method can be optimized based on the specific research requirements.

Materials:

-

Dried and powdered Trifolium pratense plant material (leaves, flowers, or stems)

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Weigh 1 gram of the dried, powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) on the plant pellet two more times to ensure complete extraction of isoflavones.

-

Combine all the supernatants.

-

Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

Quantification of Pratensein by High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the separation and quantification of Pratensein. The method should be validated for linearity, accuracy, precision, and sensitivity before use.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-35 min: 10-50% B

-

35-40 min: 50-90% B

-

40-45 min: 90% B

-

45-50 min: 90-10% B

-

50-60 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 260 nm

-

Column Temperature: 30°C

-

Standard: A pure standard of Pratensein is required for quantification.

Quantification:

A calibration curve should be prepared using a series of known concentrations of the Pratensein standard. The concentration of Pratensein in the plant extract can then be determined by comparing the peak area of Pratensein in the sample chromatogram to the calibration curve.

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways modulated by Pratensein are not yet well-defined in the scientific literature. However, as a component of red clover extracts, it is likely to contribute to the overall pharmacological effects observed for the plant. Red clover extracts, rich in isoflavones, have been studied for their potential estrogenic and anti-inflammatory effects.[9][10][11][12]

Estrogenic Activity:

Isoflavones are known as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[13] The estrogenic activity of red clover is attributed to the combined effect of its isoflavone constituents.[12] While the specific estrogenic potency of Pratensein has not been extensively studied, its isoflavone structure suggests it may exhibit some affinity for estrogen receptors.

Anti-inflammatory Activity:

Red clover extracts have demonstrated anti-inflammatory activity in both in vitro and in vivo models.[10][11] This activity is thought to be mediated, in part, by the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some studies on red clover extracts have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as modulation of the NF-κB signaling pathway.[11] Anthocyanins and other polyphenols in red clover have also been shown to exert anti-inflammatory effects by regulating the NF-κB and NRF2 signaling pathways.[14][15] It is plausible that Pratensein contributes to these anti-inflammatory effects.

Conclusion and Future Directions

Pratensein is a naturally occurring isoflavone with potential for further scientific and therapeutic exploration. While its primary natural source is Trifolium pratense, more research is needed to quantify its concentration in different plant tissues and to explore other potential botanical sources. The proposed biosynthetic pathway provides a framework for metabolic engineering approaches to enhance its production.

Future research should focus on:

-

Quantitative Analysis: Developing and validating sensitive analytical methods to accurately quantify Pratensein in various plant matrices.

-

Biosynthesis Elucidation: Identifying and characterizing the specific enzymes involved in the final steps of Pratensein biosynthesis.

-

Pharmacological Studies: Investigating the specific biological activities of isolated Pratensein, including its estrogenic and anti-inflammatory properties, and elucidating the underlying molecular mechanisms and signaling pathways.

A deeper understanding of Pratensein's chemistry and biology will be crucial for unlocking its full potential in the development of novel pharmaceuticals and nutraceuticals.

References

- 1. actascientific.com [actascientific.com]

- 2. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of red clover (Trifolium pratense) isoflavonoid residual complexity by off-line CCS-qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multidirectional Effects of Red Clover (Trifolium pratense L.) in Support of Menopause Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo estrogenic comparisons of Trifolium pratense (red clover) Humulus lupulus (hops), and the pure compounds isoxanthohumol and 8-prenylnaringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Isoflavone content and estrogenic activity of different batches of red clover (Trifolium pratense L.) extracts: an in vitro study in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of estrogenic activity of red clover (Trifolium pratense L.) sprouts cultivated under different conditions by content of isoflavones, calorimetric study and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory and Antioxidant Effects of Anthocyanins of Trifolium pratense (Red Clover) in Lipopolysaccharide-Stimulated RAW-267.4 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. profiles.ncat.edu [profiles.ncat.edu]

Pratensein Biosynthesis in Trifolium pratense: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifolium pratense, commonly known as red clover, is a leguminous plant rich in isoflavones, a class of phytoestrogens with significant interest in the pharmaceutical and nutraceutical industries. Among these isoflavones is pratensein (5,7,3'-trihydroxy-4'-methoxyisoflavone), a metabolite with potential health benefits. This technical guide provides a comprehensive overview of the biosynthesis of pratensein in Trifolium pratense, detailing the enzymatic steps, regulatory networks, quantitative data, and experimental protocols relevant to its study and potential for metabolic engineering.

Pratensein Biosynthetic Pathway

Pratensein is synthesized via a specific branch of the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The biosynthesis of pratensein from the primary metabolite L-phenylalanine involves a series of enzymatic reactions, culminating in the formation of the isoflavone skeleton and subsequent modifications.

The core pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . This is followed by the hydroxylation of cinnamic acid to 4-coumaric acid by cinnamate 4-hydroxylase (C4H) . 4-coumarate-CoA ligase (4CL) then activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

A key branching point for isoflavone biosynthesis is the conversion of naringenin to 2-hydroxyisoflavanone by isoflavone synthase (IFS) , a cytochrome P450 enzyme. Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HIDH) yields genistein.

Pratensein is derived from the intermediate biochanin A. The formation of biochanin A from genistein is catalyzed by isoflavone O-methyltransferase (IOMT) , which methylates the 4'-hydroxyl group. The final step in pratensein biosynthesis is the 3'-hydroxylation of biochanin A. This reaction is catalyzed by a putative isoflavone 3'-hydroxylase (I3'H) , which is believed to be a cytochrome P450-dependent monooxygenase. While the specific gene encoding this enzyme in Trifolium pratense has not been definitively characterized, its activity is essential for the production of pratensein.

dot

Caption: The biosynthetic pathway of pratensein in Trifolium pratense.

Regulation of Pratensein Biosynthesis

The biosynthesis of pratensein is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WRKY families. These transcription factors respond to various developmental and environmental cues, such as light, wounding, and elicitor treatment.

High-isoflavone cultivars of Trifolium pratense have been shown to exhibit higher expression levels of key biosynthetic genes, including PAL, C4H, 4CL, CHS, and IFS[1]. Additionally, the expression of modification enzymes like IOMT and HIDH is often upregulated in high-isoflavone lines[1]. The coordinated expression of these genes suggests the presence of master regulatory elements that control the entire pathway.

dot

Caption: Transcriptional regulation of pratensein biosynthesis.

Quantitative Data

The concentration of pratensein and other isoflavones in Trifolium pratense can vary significantly depending on the cultivar, plant part, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Isoflavone Content in Different Trifolium pratense Cultivars (% of Dry Matter)

| Cultivar/Accession | Formononetin | Biochanin A | Genistein | Daidzein | Total Isoflavones | Reference |

| SA 32.374 | - | 0.09 | - | - | 0.14 | [2] |

| S 36 | - | 0.91 | - | - | 1.45 | [2] |

| Rajah | - | - | - | - | - | [2] |

| Average of 11 genotypes | 3.41 mg/g | 2.70 mg/g | 0.45 mg/g | 0.10 mg/g | 6.66 mg/g | [3] |

Table 2: Pratensein Content in Trifolium pratense Extracts

| Sample | Pratensein Concentration | Method | Reference |

| Red Clover Extract Fraction | 0.68% w/w of fraction | qHNMR | [4] |

| Red Clover Phase II Clinical Extract | > 0.05% w/w | HPLC-UV | [5] |

Experimental Protocols

Extraction of Isoflavones from Trifolium pratense

This protocol provides a general method for the extraction of isoflavones, including pratensein, from dried plant material.

Materials:

-

Dried and powdered Trifolium pratense plant material (leaves, stems, or flowers)

-

80% (v/v) Methanol

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 0.1 g of the dried plant powder into a centrifuge tube.

-

Add 10 mL of 80% methanol to the tube.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 12,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC or LC-MS analysis.

dot

Caption: General workflow for isoflavone extraction.

Quantification of Pratensein by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the separation and quantification of pratensein.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B (re-equilibration).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a series of standard solutions of pratensein of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared Trifolium pratense extracts.

-

Identify the pratensein peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of pratensein in the sample by comparing its peak area to the calibration curve.

Quantification of Pratensein by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This protocol provides a general framework for developing an MRM (Multiple Reaction Monitoring) method for pratensein.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column and Mobile Phase: Similar to the HPLC method, a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is typically used.

-

Ionization Mode: Positive or negative ion mode, to be optimized for pratensein.

-

MRM Transitions: The specific precursor ion (the molecular weight of pratensein) and product ions need to be determined by infusing a pure standard of pratensein into the mass spectrometer. For pratensein (C16H12O5, MW: 284.26 g/mol ), the precursor ion would be [M+H]+ at m/z 285.07 or [M-H]- at m/z 283.06. The fragmentation of this precursor ion will yield specific product ions that can be monitored.

Procedure:

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for pratensein using a pure standard.

-

Determine the most abundant and specific MRM transitions (precursor ion -> product ion).

-

Develop a chromatographic method to separate pratensein from other matrix components.

-

Prepare a calibration curve using a series of pratensein standards.

-

Analyze the prepared Trifolium pratense extracts using the developed LC-MS/MS method.

-

Quantify pratensein based on the peak area of its specific MRM transition and the calibration curve.

Conclusion

The biosynthesis of pratensein in Trifolium pratense is a well-defined pathway involving a series of enzymatic conversions from L-phenylalanine. The regulation of this pathway is complex, involving a network of transcription factors that respond to various internal and external stimuli. This technical guide provides a foundational understanding of the core biosynthetic and regulatory processes, along with quantitative data and detailed experimental protocols. Further research is warranted to definitively identify and characterize the isoflavone 3'-hydroxylase in Trifolium pratense, which would enable more targeted approaches for the metabolic engineering of this valuable phytoestrogen. The provided methodologies offer a robust starting point for researchers, scientists, and drug development professionals interested in the study and application of pratensein from red clover.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Seasonal variation of red clover (Trifolium pratense L., Fabaceae) isoflavones and estrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Influence of red clover (Trifolium pratense) isoflavones on gene and protein expression profiles in liver of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pratensein: A Technical Guide for Researchers

Pratensein, an O-methylated isoflavone primarily found in red clover (Trifolium pratense), has garnered significant scientific interest for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of pratensein's chemical structure, physicochemical and biological properties, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Pratensein is classified as a 3'-hydroxy,4'-methoxyisoflavonoid, a class of isoflavonoids characterized by a methoxy group at the C4' position and a hydroxyl group at the C3' position of the isoflavonoid backbone.

| Identifier | Value | Source |

| IUPAC Name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | [2][3][4] |

| CAS Number | 2284-31-3 | [1][4] |

| Molecular Formula | C₁₆H₁₂O₆ | [1][3][4] |

| Molecular Weight | 300.26 g/mol | [1][3][4] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | [3] |

| InChI | InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 | [1][3] |

| InChIKey | FPIOBTBNRZPWJW-UHFFFAOYSA-N | [1][3] |

| Synonyms | 3',5,7-Trihydroxy-4'-methoxyisoflavone, 3′-Hydroxybiochanin A, 4′-O-Methylorobol | [1] |

Physicochemical Properties

Pratensein is a solid, yellowish compound.[1] Its solubility is limited in water but higher in organic solvents.[1]

| Property | Value | Source |

| Melting Point | 272-273 °C | [4] |

| pKa (Strongest Acidic) | 6.61 | |

| pKa (Strongest Basic) | -4.8 | |

| Polar Surface Area | 96.22 Ų | |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 6 |

Biological and Pharmacological Properties

Pratensein exhibits a range of biological activities that are of interest for drug development. These properties are largely attributed to its polyphenolic structure, which allows it to scavenge free radicals and modulate various biological pathways.[1]

| Activity | Description | Source |

| Antioxidant | Pratensein demonstrates potent antioxidant effects by neutralizing free radicals such as DPPH, hydroxyl, superoxide anion, and nitric oxide radicals.[5][6][7] This activity is central to its other therapeutic potentials. | |

| Anti-inflammatory | The compound has shown anti-inflammatory properties, which are beneficial in conditions where inflammation is a key factor.[1][8] | |

| Anticancer | Research suggests that pratensein possesses anticancer activities.[1] Extracts of Trifolium pratense, containing pratensein, have shown potential in modulating cellular proliferation and oxidative stress in breast cancer models.[9][10] | |

| Cardioprotective | It may contribute to the prevention of atherosclerosis.[2] | |

| Phytoestrogenic | As a phytoestrogen, pratensein can bind to estrogen receptors, potentially alleviating menopausal symptoms like hot flashes.[8][11] | |

| Plant Defense | In plants, pratensein may play a role in defense mechanisms against pathogens and herbivores.[1] |

Signaling Pathways

The biological effects of isoflavones like pratensein are mediated through their interaction with various cellular signaling pathways. While specific pathways for pratensein are still under detailed investigation, the general mechanisms for isoflavones involve the modulation of pathways related to inflammation, cell proliferation, and apoptosis.

Caption: General signaling pathways modulated by isoflavones like pratensein.

Experimental Protocols

Extraction of Pratensein from Trifolium pratense

While specific, detailed protocols for the extraction of pure pratensein are proprietary or vary between laboratories, a general workflow can be described.

Caption: General workflow for the extraction and isolation of pratensein.

Antioxidant Activity Assays

The antioxidant capacity of pratensein is a key biological property and can be assessed using various in vitro assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Methodology:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare various concentrations of pratensein.

-

Mix the pratensein solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

Use a known antioxidant, such as ascorbic acid or BHT, as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).[5][12]

-

2. Superoxide Anion Radical Scavenging Assay

-

Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a riboflavin-light-NBT system. The scavenging of superoxide radicals by the antioxidant is measured as a decrease in the formation of the formazan product.

-

Methodology:

-

Prepare a reaction mixture containing phosphate buffer, riboflavin, phenazine methosulphate (PMS), and NBT.

-

Add various concentrations of pratensein to the reaction mixture.

-

Initiate the reaction by illuminating the mixture with a fluorescent lamp.

-

After a specific incubation period (e.g., 20 minutes), measure the absorbance at 560 nm.

-

Use a standard antioxidant like ascorbic acid for comparison.

-

Calculate the percentage of superoxide radical scavenging.[13]

-

3. Lipid Peroxidation Assay

-

Principle: This assay determines the ability of an antioxidant to inhibit the peroxidation of lipids, often measured by the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Methodology:

-

Prepare a lipid-rich substrate, such as liposomes.

-

Induce lipid peroxidation using a pro-oxidant system (e.g., Fe²⁺/ascorbate).

-

Add different concentrations of pratensein to the system.

-

After incubation, measure the amount of MDA formed, typically using the thiobarbituric acid reactive substances (TBARS) method.

-

Compare the inhibition of lipid peroxidation with that of standard antioxidants like BHT and BHA.[5]

-

This guide provides a foundational understanding of pratensein for research and development purposes. Further investigation into its specific molecular targets and mechanisms of action will be crucial for fully elucidating its therapeutic potential.

References

- 1. CAS 2284-31-3: Pratensein | CymitQuimica [cymitquimica.com]

- 2. Pratensein - Wikipedia [en.wikipedia.org]

- 3. biorlab.com [biorlab.com]

- 4. Pratensein [drugfuture.com]

- 5. Antioxidant Profile of Trifolium pratense L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. actascientific.com [actascientific.com]

- 9. mdpi.com [mdpi.com]

- 10. Differential Biological Effects of Trifolium pratense Extracts-In Vitro Studies on Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

in vitro effects of Pratensein

An In-Depth Technical Guide to the In Vitro Effects of Pratensein

Introduction

Pratensein is an O-methylated isoflavone, a type of phenolic compound found in plants such as red clover (Trifolium pratense).[1][2] It has garnered significant interest within the scientific community for its potential therapeutic applications. As a phytoestrogen, pratensein and its glycosides are investigated for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the in vitro effects of pratensein, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in phytochemical and pharmacological research.

Anticancer Effects

Pratensein demonstrates significant antiproliferative and pro-apoptotic activity in various cancer cell lines, particularly in human breast cancer. Its mechanisms are multifaceted, involving the modulation of key genes and proteins that regulate cell cycle and programmed cell death.

Cytotoxicity and Proliferation Inhibition

Pratensein and its glycoside form have been shown to inhibit the in vitro proliferation of human breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).[3] The cytotoxic activity of pratensein glycoside was found to be significantly greater than that of pratensein alone.[3] Similarly, extracts from Trifolium pratense, which contain pratensein, reduce the viability of these breast cancer cells in a dose- and time-dependent manner.[4][5]

Table 1: Cytotoxicity of Trifolium pratense Extract in Cancer Cell Lines

| Cell Line | Assay | Exposure Time | IC50 Value | Source |

|---|

| NALM-6 (Leukemia) | MTT | 48 h | 231 µg/mL |[6] |

Induction of Apoptosis and Autophagy

The primary anticancer mechanism of pratensein is the induction of apoptosis.[3] Treatment of breast cancer cells with pratensein or its glycoside leads to significant changes in the expression of apoptosis-related genes. Specifically, it upregulates the expression of pro-apoptotic genes like p53, Bax, and caspase-3, while downregulating the anti-apoptotic gene Bcl-2.[3] The increased ratio of Bax to Bcl-2 is a critical indicator of the mitochondrial pathway of apoptosis. Furthermore, extracts of T. pratense have been observed to induce both apoptosis and autophagy in breast cancer and leukemia cells.[4][6]

Table 2: Effects of Pratensein and its Glycoside on Gene Expression in Breast Cancer Cells (MCF-7 & MDA-MB-231)

| Gene | Effect on mRNA Expression | Implication | Source |

|---|---|---|---|

| p53 | Increased | Promotes apoptosis | [3] |

| Bax | Increased | Promotes apoptosis | [3] |

| Bcl-2 | Decreased | Inhibits apoptosis | [3] |

| Caspase-3 | Increased (up to 5-7 fold) | Execution of apoptosis |[3] |

Anticancer Signaling Pathway

Pratensein exerts its pro-apoptotic effects by modulating the intrinsic apoptosis pathway. It enhances the expression of the tumor suppressor p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the activation of effector caspase-3 and cell death.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of various diseases. Pratensein, as a component of red clover, contributes to the anti-inflammatory properties of the plant's extracts.

Inhibition of Leukocyte Migration

In vitro studies using a Boyden chamber have demonstrated that red clover dry extract significantly inhibits leukocyte chemotaxis.[7][8] This inhibition is a key indicator of anti-inflammatory potential, as it prevents the migration of immune cells to the site of inflammation.

Table 3: In Vitro Anti-inflammatory Activity of Trifolium pratense Dry Extract

| Concentration (µg/mL) | Inhibition of Leukocyte Migration (%) | Source |

|---|---|---|

| 5 | 78.75 | [7][8] |

| 10 | 84.68 | [7][8] |

| 25 | 94.73 | [7][8] |

| 50 | 95.39 | [7][8] |

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of T. pratense extracts are associated with the suppression of key inflammatory pathways. Pretreatment with the extract has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs) in LPS-treated macrophages.[9] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting NF-κB activation, pratensein can effectively reduce the inflammatory response.

Antioxidant Effects

Pratensein contributes to the strong antioxidant capacity of red clover extracts. This activity is crucial for protecting cells from oxidative stress, a condition linked to cancer and neurodegenerative diseases.[9]

Free Radical Scavenging

Extracts of T. pratense have demonstrated potent free radical scavenging activity in various in vitro assays, including DPPH, ABTS, superoxide anion, and hydrogen peroxide scavenging assays.[10][11] The antioxidant capacity is significantly correlated with the total phenolic and flavonoid content of the extracts.[10][11]

Table 4: Antioxidant Activity (IC50) of Trifolium pratense Extracts

| Assay | Extract | IC50 (µg/mL) | Source |

|---|---|---|---|

| DPPH Radical Scavenging | Water (H2O) | 17.47 | [1] |

| DPPH Radical Scavenging | Ethyl Acetate (EtOAc) | 17.81 | [1] |

| Hydroxyl (OH) Radical Scavenging | n-Butanol (n-BuOH) | 19.79 |[2] |

Nrf2-ARE Antioxidant Pathway

Phytochemicals often exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[9][12] While direct evidence for pratensein is emerging, related phytoestrogens are known Nrf2 activators.[9] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the ARE and initiates the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][12][13]

Neuroprotective Effects

While most studies on pratensein's neuroprotective effects are in vivo, the underlying molecular mechanisms are relevant to in vitro models. Pratensein has been shown to ameliorate cognitive impairment in animal models of Alzheimer's disease by reducing neuroinflammation and oxidative damage and restoring synaptic protein and BDNF levels.[14] The key mechanism involves the suppression of microgliosis, astrogliosis, and the inhibition of NF-κB activation in the hippocampus.[14] These findings suggest that pratensein's anti-inflammatory and antioxidant activities are central to its neuroprotective potential.

Experimental Protocols

This section details common methodologies for evaluating the in vitro effects of pratensein.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 are commonly used.[3][4] For leukemia studies, NALM-6 can be employed.[6] Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Pratensein is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[15]

Cytotoxicity Assessment (MTT Assay)

-

Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Expose cells to various concentrations of pratensein for specific time intervals (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Gene Expression Analysis (Real-Time PCR)

-

Cell Lysis & RNA Extraction: Treat cells with pratensein for the desired time. Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (p53, Bax, Bcl-2, Caspase-3) and a reference gene (e.g., GAPDH). Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the reference gene.

Antioxidant Activity (DPPH Assay)

-

Sample Preparation: Prepare different concentrations of the test compound (e.g., pratensein or plant extract) in a suitable solvent like methanol.

-

Reaction Mixture: In a 96-well plate, mix the sample solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion

The in vitro evidence strongly supports the potential of pratensein as a bioactive compound with significant therapeutic promise. Its anticancer effects are driven by the induction of apoptosis through the modulation of the p53-Bax/Bcl-2 pathway. Its anti-inflammatory and antioxidant properties are primarily mediated by the inhibition of the NF-κB pathway and potential activation of the Nrf2-ARE signaling cascade, respectively. These mechanisms also underpin its neuroprotective potential. The detailed protocols provided herein offer a framework for the continued investigation and characterization of pratensein and related isoflavones in preclinical drug discovery and development. Further research is warranted to fully elucidate its molecular targets and to translate these promising in vitro findings into viable therapeutic strategies.

References

- 1. Antioxidant Profile of Trifolium pratense L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Effect of Trifolium Pratens L. Extract in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Biological Effects of Trifolium pratense Extracts-In Vitro Studies on Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Differential Biological Effects of Trifolium pratense Extracts—In Vitro Studies on Breast Cancer Models [mdpi.com]

- 10. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Pratensein ameliorates β-amyloid-induced cognitive impairment in rats via reducing oxidative damage and restoring synapse and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Pratensein: A Key Isoflavonoid in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pratensein, an O-methylated isoflavone predominantly found in red clover (Trifolium pratense), plays a significant role in the plant's defense mechanisms. As a phytoalexin, its production is induced in response to various biotic and abiotic stresses, contributing to the plant's resistance against pathogens and herbivores. This technical guide provides a comprehensive overview of pratensein, including its chemical properties, biosynthesis, and its multifaceted role in plant defense, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to counteract a myriad of environmental threats. A crucial component of this defense arsenal is the production of phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attack or stress. Pratensein, a member of the isoflavonoid class of secondary metabolites, has been identified as a key phytoalexin in several leguminous species, most notably red clover. Its biological activities, including antimicrobial and insecticidal properties, make it a compound of interest for both agricultural and pharmaceutical research. This guide aims to provide a detailed technical overview of pratensein's role in plant defense, offering valuable insights for researchers and professionals in related fields.

Chemical and Physical Properties of Pratensein